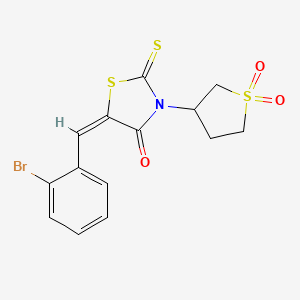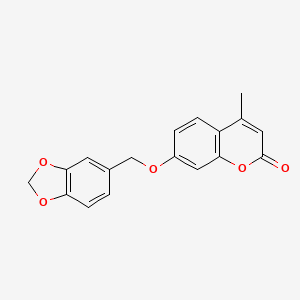
5-chloro-2-(methylthio)-N-(3-morpholin-4-ylpropyl)pyrimidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-2-(methylthio)-N-(3-morpholin-4-ylpropyl)pyrimidine-4-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known by its chemical formula, C14H20ClN5O2S, and is commonly referred to as CMMP.
Mechanism of Action
The exact mechanism of action of CMMP is not fully understood. However, studies have suggested that CMMP may exert its anti-cancer activity by inhibiting the activity of the enzyme thymidylate synthase, which is involved in DNA synthesis. CMMP may also induce apoptosis by activating the caspase pathway. The antimicrobial activity of CMMP may be due to its ability to disrupt bacterial and fungal cell membranes.
Biochemical and Physiological Effects:
Studies have shown that CMMP can induce cell cycle arrest and apoptosis in cancer cells. CMMP has also been found to inhibit the growth of various bacterial and fungal strains. In addition, CMMP has been shown to have neuroprotective effects and may improve cognitive function.
Advantages and Limitations for Lab Experiments
The advantages of using CMMP in lab experiments include its potent anti-cancer and antimicrobial activity, as well as its neuroprotective effects. However, the limitations of using CMMP include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Future Directions
There are several potential future directions for the study of CMMP. One direction is to further investigate its anti-cancer activity and explore its potential as a therapeutic agent for various types of cancer. Another direction is to study its antimicrobial activity and explore its potential as a new class of antibiotics. Additionally, further studies are needed to fully understand the mechanism of action of CMMP and to explore its potential use in the treatment of neurological disorders.
Synthesis Methods
The synthesis of CMMP involves a multi-step process that includes the reaction of 2-chloro-5-nitrobenzoic acid with methylthioglycolic acid followed by the reaction of the resulting intermediate with 3-morpholinopropylamine. The final step involves the reaction of the resulting intermediate with 2-amino-4-chloro-5-methylthiopyrimidine-6-carboxamide, which yields CMMP.
Scientific Research Applications
CMMP has been extensively studied for its potential applications in various fields such as cancer research, infectious diseases, and neurological disorders. Studies have shown that CMMP exhibits potent anti-cancer activity by inhibiting the growth of cancer cells and inducing apoptosis. CMMP has also been found to possess antimicrobial activity against various bacterial and fungal strains. In addition, CMMP has been shown to have neuroprotective effects and may be useful in the treatment of neurological disorders such as Alzheimer's disease.
Properties
IUPAC Name |
5-chloro-2-methylsulfanyl-N-(3-morpholin-4-ylpropyl)pyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN4O2S/c1-21-13-16-9-10(14)11(17-13)12(19)15-3-2-4-18-5-7-20-8-6-18/h9H,2-8H2,1H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSTLNSLNZLSOPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=N1)C(=O)NCCCN2CCOCC2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.83 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![tert-butyl 4-[1-(3-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-1-piperazinecarboxylate](/img/structure/B5407781.png)
![N-[4-(3-methyl-1-piperidinyl)benzyl]propanamide](/img/structure/B5407786.png)
![benzyl N-{2-[(4-bromobenzoyl)amino]-3-phenylacryloyl}glycinate](/img/structure/B5407794.png)
![(3S*,5S*)-5-{[(4-fluorophenyl)amino]carbonyl}-1-(3-methylbenzyl)-3-piperidinecarboxylic acid](/img/structure/B5407800.png)

![3-chloro-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)benzamide](/img/structure/B5407820.png)
![N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-3-[5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B5407826.png)
![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(ethylsulfonyl)-1-piperazinyl]pyrimidine](/img/structure/B5407829.png)

![5-{4-[3-(2-methoxyphenoxy)propoxy]benzylidene}-3-(3-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5407848.png)
![2-[1-(5-chloro-2-propoxybenzyl)-1H-imidazol-2-yl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5407855.png)
![4-{1-[2-chloro-5-(1H-pyrazol-1-yl)benzoyl]-3-azetidinyl}pyridine](/img/structure/B5407864.png)
![7-{[4-hydroxy-4-(hydroxymethyl)-1-azepanyl]carbonyl}-8-quinolinol](/img/structure/B5407880.png)
![1-iodo-3-methoxy-2-[(4-methylbenzyl)oxy]-5-(2-nitrovinyl)benzene](/img/structure/B5407887.png)
